molecular formula C5H10ClN3O2 B15047433 1-Nitroso-1-(2-chloroethyl)-3,3-dimethylurea CAS No. 59960-30-4

1-Nitroso-1-(2-chloroethyl)-3,3-dimethylurea

Cat. No.: B15047433
CAS No.: 59960-30-4
M. Wt: 179.60 g/mol
InChI Key: NEQGOOOOLVHDDF-UHFFFAOYSA-N
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Description

1-Nitroso-1-(2-chloroethyl)-3,3-dimethylurea (CAS: 59960-30-4) is a nitrosourea derivative with the molecular formula C₅H₁₀ClN₃O₂ and a molecular weight of 179.63 g/mol. Structurally, it features a 2-chloroethyl group at the N-1 position and two methyl groups at the N-3 position of the urea backbone. This compound is classified as a questionable carcinogen, with experimental tumorigenic data reported in rodents (TDLo: 168 mg/kg over 50 weeks) . Upon thermal decomposition, it emits toxic fumes of chlorine (Cl⁻) and nitrogen oxides (NOₓ) . Its mechanism of action involves alkylation and carbamoylation, typical of chloroethylnitrosoureas, which contribute to DNA cross-linking and antitumor activity .

Properties

CAS No.

59960-30-4

Molecular Formula

C5H10ClN3O2

Molecular Weight

179.60 g/mol

IUPAC Name

1-(2-chloroethyl)-3,3-dimethyl-1-nitrosourea

InChI

InChI=1S/C5H10ClN3O2/c1-8(2)5(10)9(7-11)4-3-6/h3-4H2,1-2H3

InChI Key

NEQGOOOOLVHDDF-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)N(CCCl)N=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-chloroethyl)-1,1-dimethyl-3-nitrosourea typically involves the reaction of 1,1-dimethylurea with 2-chloroethylamine hydrochloride in the presence of a nitrosating agent such as sodium nitrite. The reaction is carried out under acidic conditions to facilitate the formation of the nitrosourea compound.

Industrial Production Methods

Industrial production of 3-(2-chloroethyl)-1,1-dimethyl-3-nitrosourea follows a similar synthetic route but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(2-chloroethyl)-1,1-dimethyl-3-nitrosourea undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso compounds, while reduction can produce amines.

Scientific Research Applications

3-(2-chloroethyl)-1,1-dimethyl-3-nitrosourea has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for other chemical compounds.

    Biology: It serves as a tool for studying DNA damage and repair mechanisms.

    Medicine: It is primarily used in chemotherapy for treating brain tumors and other cancers. Its ability to cross the blood-brain barrier makes it particularly effective for brain cancer treatment.

    Industry: It is used in the production of pharmaceuticals and as an intermediate in chemical manufacturing.

Mechanism of Action

The compound exerts its effects by alkylating DNA, which leads to the formation of cross-links between DNA strands. This prevents DNA replication and transcription, ultimately causing cell death. The primary molecular targets are the guanine bases in DNA, and the pathways involved include the inhibition of DNA synthesis and the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Key Structural Derivatives

1-Nitroso-1-(2-hydroxyethyl)-3-(2-chloroethyl)urea (Compound I) Exhibits lower antitumor activity but higher mutagenicity (14-fold more DNA single-strand breaks at 100 µM) compared to isomers with reversed substituents (e.g., Compound III) . High carcinogenicity (TD₅₀ = 0.124 mg/kg) due to alkyl chloride mutagenicity .

1-(2-Chloroethyl)-3-cyclohexyl-1-nitrosourea (CCNU)

  • Demonstrates strong DNA interstrand cross-linking (11-fold higher than Compound I), correlating with therapeutic efficacy .
  • Lipophilic properties enable cerebrospinal fluid penetration, enhancing activity against intracranial tumors .

1,3-Bis(2-chloroethyl)-1-nitrosourea (BCNU) Generates both DNA interstrand cross-links and DNA-protein cross-links, with delayed cross-link formation post-treatment . Phenobarbital pretreatment reduces its antitumor activity by accelerating hepatic clearance .

3-(Tetraacetyl glucopyranos-2-yl)-1-(2-chloroethyl)-1-nitrosourea (GCNU) Modified with a glucose moiety, reducing bone marrow toxicity while retaining antitumor efficacy (100% increase in lifespan in L1210 leukemia models) .

Structural Determinants of Activity

  • Substituent Position: Chloroethyl groups at N-1 (vs.
  • Lipophilicity: Higher octanol/water distribution coefficients (e.g., CCNU, BCNU) improve CNS penetration and tumor targeting .
  • Carbamoylating Activity : Compounds with low carbamoylating activity (e.g., GCNU) reduce toxicity while maintaining alkylating potency .

DNA Interaction Mechanisms

Compound DNA Cross-Links (Relative) DNA Strand Breaks (Relative) Key Mechanism
Target Compound Moderate Low Ethyl bridge formation via chloroethylation
CCNU High (11× Compound I) Low Bifunctional alkylation
BCNU High Moderate Dual DNA-protein and DNA interstrand cross-links
Compound I Low High (14× Compound III) Alkali-labile lesions from hydroxylation
  • Cross-Linking : Critical for antitumor activity; achieved via two-step alkylation (chloroethylation followed by Cl⁻ displacement) .

Pharmacokinetics and Toxicity

Compound Half-Life (Plasma) CSF Penetration Toxicity Profile
Target Compound Not reported Not reported Questionable carcinogen; tumorigenic in rodents
CCNU ~5 min (initial) High (3× plasma) Myelosuppression; leukopenia
BCNU ~5 min (initial) Moderate Hepatotoxicity; phenobarbital reduces efficacy
GCNU Prolonged Moderate Reduced bone marrow toxicity
  • Metabolism : Nitrosoureas degrade into isocyanates (toxic) and alkylating intermediates. Cyclohexyl derivatives form inactive metabolites (e.g., cyclohexylamine) .
  • Toxicity Mitigation : Structural modifications (e.g., glucose in GCNU) reduce off-target effects .

Mutagenicity and Carcinogenicity

  • Mutagenicity : Correlates with DNA strand breaks (e.g., Compound I) and alkyl chloride reactivity .
  • Carcinogenicity: TD₅₀ values for nitrosoureas range from 0.03 mg/kg (Compound IV) to 0.124 mg/kg (Compound I), influenced by hydroxylation and π-π orbital interactions .

Biological Activity

1-Nitroso-1-(2-chloroethyl)-3,3-dimethylurea (commonly referred to as nitrosourea) is a compound of significant interest due to its biological activity, particularly its potential as an alkylating agent in cancer therapy. This article examines the biological activity of this compound, focusing on its mechanisms of action, cytotoxic effects, mutagenicity, and relevant case studies.

Nitrosoureas, including this compound, are known to exert their effects primarily through alkylation of DNA . This process involves the addition of alkyl groups to DNA bases, leading to cross-linking and strand breaks, which can ultimately result in cell death or mutations.

Key Mechanisms:

  • DNA Alkylation: The chloroethyl group facilitates the formation of reactive intermediates that can bind to DNA.
  • Interstrand Cross-Linking: This impedes DNA replication and transcription, contributing to cytotoxicity.
  • Inhibition of Repair Mechanisms: The compound can inhibit DNA repair pathways, enhancing its cytotoxic effects in rapidly dividing cells.

Cytotoxicity Studies

Research has demonstrated that this compound shows significant cytotoxicity against various cancer cell lines. For instance, a study indicated that this compound produced greater cytotoxicity in cells deficient in O(6)-alkylguanine transferase (AGT), an enzyme involved in DNA repair.

Table 1: Cytotoxic Effects on Different Cell Lines

Cell LineAGT StatusCytotoxicity Level
Walker 256 (rat breast carcinoma)Mer+Moderate
A427 (human lung carcinoma)Mer-High
A549 (human lung carcinoma)Mer+Low

Mutagenicity and Genotoxicity

The mutagenic potential of nitrosoureas has been a subject of extensive research. Although this compound has shown mutagenic properties in vitro, its effects in vivo remain less clear. Studies indicate that it can lead to DNA strand breaks and chromosomal aberrations , suggesting a potential risk for carcinogenicity.

Case Study: Mutagenicity Assessment

A study conducted on the mutagenicity of nitrosoureas found that exposure led to significant increases in mutation rates in bacterial and mammalian cell cultures. The results highlighted the compound's ability to induce genetic damage through its alkylating activity.

Toxicological Profile

The toxicological profile of this compound indicates potential risks associated with its use. In animal studies, repeated exposure resulted in renal toxicity characterized by tubular necrosis and hyperplasia at higher doses.

Table 2: Toxicological Findings

Dose (mg/kg bw/day)Observed Effects
50No adverse effects (NOAEL)
150Tubular necrosis in males
450Hyperplasia in females

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